molecular formula C15H12ClFO3 B1599161 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 591224-55-4

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1599161
M. Wt: 294.7 g/mol
InChI Key: KLCVCTDOHPKMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 . This compound is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde” is a solid compound . Its empirical formula is C14H10ClFO2, and it has a molecular weight of 264.68 .

Scientific Research Applications

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including those structurally related to 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, into corresponding aldehydes has been studied extensively. This process, facilitated by titanium dioxide under visible light irradiation, demonstrates high conversion and selectivity, indicating the potential utility of such compounds in environmental purification and synthetic chemistry applications (Higashimoto et al., 2009).

Anticancer Activity

Fluorinated analogues of combretastatin, including those derived from fluorinated benzaldehydes similar to 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, exhibit significant in vitro anticancer properties. These compounds retain the cell growth inhibitory properties of combretastatin A-4, underscoring the therapeutic potential of fluorinated benzaldehydes in oncology (Lawrence et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-6-5-10(8-18)7-15(14)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCVCTDOHPKMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396608
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

CAS RN

591224-55-4
Record name 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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